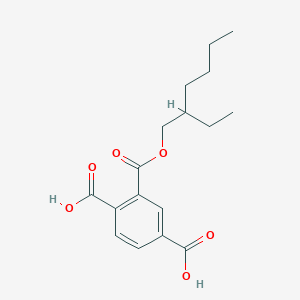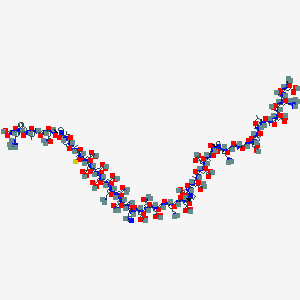
Pancreastatin-52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pancreastatin-52 is a peptide hormone that is derived from the chromogranin A protein. It is primarily produced by the pancreas and has been found to have a wide range of potential applications in scientific research. In Additionally, we will list several future directions for research on this promising peptide hormone.
Mecanismo De Acción
The exact mechanism of action of pancreastatin-52 is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It may also have a role in regulating insulin secretion and glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
Pancreastatin-52 has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it may have a role in regulating insulin secretion and glucose metabolism by modulating the activity of pancreatic beta cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pancreastatin-52 in lab experiments is its specificity for certain types of cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its anti-inflammatory effects may be useful in studying the role of inflammation in various diseases.
However, there are also some limitations to using pancreastatin-52 in lab experiments. One limitation is the cost of synthesizing the peptide, which can be expensive. Additionally, it may not be effective in all types of cancer cells, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on pancreastatin-52. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need for more studies on its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, pancreastatin-52 is a promising peptide hormone with a wide range of potential applications in scientific research. Its anti-tumor and anti-inflammatory effects make it a potentially useful tool for studying the mechanisms of cancer growth and inflammation. While there are some limitations to using pancreastatin-52 in lab experiments, its specificity for certain types of cancer cells and its potential for use in combination with other drugs make it an exciting area for future research.
Métodos De Síntesis
Pancreastatin-52 is typically synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin support, which is then cleaved to release the peptide. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product.
Aplicaciones Científicas De Investigación
Pancreastatin-52 has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-tumor effects in several types of cancer, including pancreatic cancer, breast cancer, and neuroblastoma. Additionally, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
111364-77-3 |
|---|---|
Nombre del producto |
Pancreastatin-52 |
Fórmula molecular |
C228H360N68O89S |
Peso molecular |
5510 g/mol |
Nombre IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C228H360N68O89S/c1-105(2)86-141(213(372)284-143(88-116-32-19-18-20-33-116)214(373)266-119(37-27-80-243-227(238)239)190(349)251-100-179(340)341)263-164(311)99-248-191(350)122(42-59-153(233)300)281-221(380)152-41-31-84-296(152)226(385)182(109(9)10)293-223(382)181(108(7)8)292-187(346)114(15)257-196(355)139(76-85-386-17)280-209(368)137(57-74-175(332)333)276-208(367)136(56-73-174(330)331)275-207(366)135(55-72-173(328)329)274-206(365)134(54-71-172(326)327)273-205(364)133(53-70-171(324)325)272-197(356)120(35-22-25-78-230)267-201(360)127(44-61-155(235)302)270-203(362)129(46-63-157(237)304)278-218(377)149(103-299)290-215(374)144(89-117-93-242-104-252-117)285-210(369)138(58-75-176(334)335)277-202(361)128(45-62-156(236)303)269-199(358)125(49-66-167(316)317)261-162(309)98-246-189(348)118(34-21-24-77-229)260-161(308)97-247-192(351)123(47-64-165(312)313)282-220(379)151-40-30-83-295(151)225(384)146(91-178(338)339)287-211(370)126(43-60-154(234)301)264-185(344)112(13)255-194(353)130(50-67-168(318)319)271-204(363)132(52-69-170(322)323)265-184(343)111(12)254-160(307)95-250-219(378)150-39-29-82-294(150)224(383)140(36-23-26-79-231)262-163(310)96-245-183(342)110(11)253-159(306)94-249-193(352)145(90-177(336)337)286-222(381)180(107(5)6)291-188(347)115(16)258-212(371)142(87-106(3)4)283-186(345)113(14)256-195(354)131(51-68-169(320)321)279-217(376)148(102-298)288-198(357)121(38-28-81-244-228(240)241)268-216(375)147(101-297)289-200(359)124(48-65-166(314)315)259-158(305)92-232/h18-20,32-33,93,104-115,118-152,180-182,297-299H,21-31,34-92,94-103,229-232H2,1-17H3,(H2,233,300)(H2,234,301)(H2,235,302)(H2,236,303)(H2,237,304)(H,242,252)(H,245,342)(H,246,348)(H,247,351)(H,248,350)(H,249,352)(H,250,378)(H,251,349)(H,253,306)(H,254,307)(H,255,353)(H,256,354)(H,257,355)(H,258,371)(H,259,305)(H,260,308)(H,261,309)(H,262,310)(H,263,311)(H,264,344)(H,265,343)(H,266,373)(H,267,360)(H,268,375)(H,269,358)(H,270,362)(H,271,363)(H,272,356)(H,273,364)(H,274,365)(H,275,366)(H,276,367)(H,277,361)(H,278,377)(H,279,376)(H,280,368)(H,281,380)(H,282,379)(H,283,345)(H,284,372)(H,285,369)(H,286,381)(H,287,370)(H,288,357)(H,289,359)(H,290,374)(H,291,347)(H,292,346)(H,293,382)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H4,238,239,243)(H4,240,241,244)/t110-,111-,112-,113-,114-,115-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,180-,181-,182-/m0/s1 |
Clave InChI |
GGMACTKSYJSEOH-RGHIJJBHSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CN |
Otros números CAS |
111364-77-3 |
Secuencia |
GESRSEALAVDGAGKPGAEEAQDPEGKGEQEHSQQKEEEEEMAVVPQGLFRG |
Sinónimos |
pancreastatin, human pancreastatin-52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



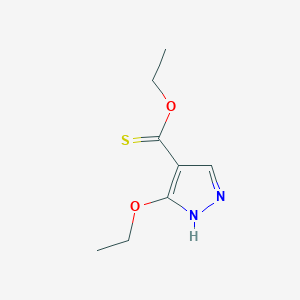





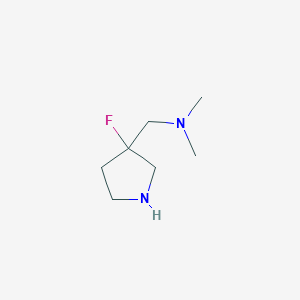
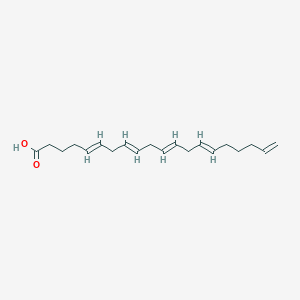

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)


![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)
